2-(6-(benzylthio)-9H-purin-9-yl)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
2881-90-5 |
|---|---|
Molecular Formula |
C14H14N4OS |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
2-(6-benzylsulfanylpurin-9-yl)ethanol |
InChI |
InChI=1S/C14H14N4OS/c19-7-6-18-10-17-12-13(18)15-9-16-14(12)20-8-11-4-2-1-3-5-11/h1-5,9-10,19H,6-8H2 |
InChI Key |
GQBCTNNUQRHJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 2 6 Benzylthio 9h Purin 9 Yl Ethanol
Retrosynthetic Analysis of the Target Compound and its Key Intermediates
A retrosynthetic approach to 2-(6-(benzylthio)-9H-purin-9-yl)ethanol involves strategically disconnecting the molecule into simpler, more readily available precursors. The two most logical disconnections are at the C6–S bond and the N9–C bond of the purine (B94841) ring.
N9–C bond disconnection: This breaks the bond between the purine's N9 nitrogen and the ethanol (B145695) side chain. This step simplifies the target molecule to the key intermediate, 6-(benzylthio)-9H-purine, and a two-carbon electrophile, such as 2-bromoethanol (B42945) or a protected equivalent like 2-(tosyloxy)ethanol.
C6–S bond disconnection: This cleavage simplifies 6-(benzylthio)-9H-purine to a 6-halopurine, typically 6-chloropurine (B14466), and benzyl (B1604629) mercaptan (phenylmethanethiol). 6-Chloropurine is a common and versatile intermediate in purine chemistry. nih.gov
Purine core disconnection: The 6-chloropurine intermediate can be further disconnected. The Traube purine synthesis, a classical and effective method, envisions the purine ring being formed from a substituted pyrimidine (B1678525). This involves retrosynthetically breaking down the imidazole (B134444) portion of the purine, leading to a 4,5-diaminopyrimidine (B145471), such as 4,5-diamino-6-chloropyrimidine, and a one-carbon source like formic acid or one of its derivatives. youtube.com
This analysis outlines a convergent synthetic plan starting from a pyrimidine derivative, which is first cyclized to form the purine core, followed by sequential functionalization at the C6 and N9 positions.
Table 1: Key Intermediates in the Retrosynthesis of this compound
| Intermediate Name | Chemical Structure | Role in Synthesis |
| 6-(Benzylthio)-9H-purine | Precursor for N9-alkylation | |
| 6-Chloropurine | Precursor for C6-thiolation | |
| 4,5-Diamino-6-chloropyrimidine | Building block for purine core | |
| Benzyl Mercaptan | Source of the benzylthio group | |
| 2-Bromoethanol | Source of the N9-ethanol chain |
Direct Synthesis and Optimization Protocols for the 9H-Purine Core
The synthesis of the purine nucleus can be achieved through two primary routes: de novo synthesis, which builds the ring from simple acyclic precursors, and salvage pathways, which utilize pre-existing purine bases. nih.govbioone.org In laboratory and industrial settings, chemical synthesis typically mimics the de novo strategy by constructing the purine heterocycle from foundational building blocks.
The most prevalent method is the Traube purine synthesis, which involves the condensation of a 4,5-diaminopyrimidine with a source for the C8 atom. The general steps are:
Condensation: A 4,5-diaminopyrimidine is reacted with formic acid, which serves to introduce the C8 atom and form an N-formyl intermediate.
Cyclization: The intermediate is then cyclized, usually by heating, to close the imidazole ring and form the purine system.
Optimization of this process focuses on improving yields and purity. This includes the use of dehydrating agents or high-boiling solvents to drive the cyclization to completion. For instance, reacting 4,5-diamino-6-chloropyrimidine with formic acid followed by cyclization yields 6-chloropurine. youtube.com This intermediate is pivotal for introducing a wide range of substituents at the C6 position.
Regioselective Functionalization at Key Positions
Achieving the desired substitution pattern on the purine ring requires precise control over reaction conditions, a significant challenge given the multiple reactive sites on the purine heterocycle.
The benzylthio group is typically installed at the C6 position via nucleophilic aromatic substitution. The process starts with a 6-halopurine, most commonly 6-chloropurine.
Reaction: 6-Chloropurine is treated with benzyl mercaptan in the presence of a base. The base, such as sodium hydroxide (B78521) or sodium ethoxide, deprotonates the thiol to form the more nucleophilic thiolate anion (benzylthiolate).
Mechanism: The thiolate then attacks the electron-deficient C6 carbon of the purine ring, displacing the chloride ion to form the stable C–S bond of 6-(benzylthio)purine.
This reaction is generally efficient and high-yielding. It is a standard procedure for creating a variety of 6-thioether purine derivatives, which are often investigated as prodrugs or bioactive molecules themselves. nih.govresearchgate.net
The alkylation of the purine ring is complicated by the presence of two nucleophilic nitrogen atoms in the imidazole ring, N7 and N9. ub.edu Direct alkylation of 6-substituted purines often results in a mixture of N7 and N9 alkylated regioisomers, with the N9 isomer usually being the desired product in medicinal chemistry. acs.orgnih.gov
Several strategies have been developed to enhance the regioselectivity in favor of the N9 isomer:
Steric Hindrance: One approach involves using purine derivatives where a bulky substituent at a nearby position sterically hinders the N7 position, thus directing the incoming alkylating agent to N9. acs.orgnih.gov
Solvent and Base Selection: The choice of solvent and base can significantly influence the N9/N7 ratio. For example, using potassium carbonate in a polar aprotic solvent like DMF is a common condition.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to improve both the reaction rate and the regioselectivity of N9-alkylation. It can reduce reaction times from hours to minutes and often leads to higher yields of the N9 product with minimal formation of the N7 isomer. ub.edu
Phase-Transfer Catalysis: Using a phase-transfer catalyst with a base like tetrabutylammonium (B224687) hydroxide can lead to excellent regioselectivity for the N9 position. ub.edu
Cyclodextrin Assistance: Research has shown that using β-cyclodextrin as an additive can block the N7 position of the purine ring within its cavity, leading to almost exclusive N9 alkylation in an aqueous medium. researchgate.net
For the synthesis of this compound, 6-(benzylthio)purine would be reacted with an ethanol synthon like 2-bromoethanol or 2-chloroethanol (B45725) under one of these optimized conditions to favor the formation of the N9-substituted product.
Table 2: Comparison of Conditions for N9-Alkylation of Purines
| Method | Base | Solvent | Key Feature | Typical N9:N7 Ratio | Reference |
| Standard Alkylation | K₂CO₃ | DMF | Standard conditions, often gives mixtures. | Varies (e.g., 5:1) | nih.gov |
| Microwave-Assisted | (Bu)₄NOH | Dioxane | Rapid heating, improved selectivity. | >95:5 | ub.edu |
| Steric Shielding | NaH | DMF | Bulky C6-substituent blocks N7. | Exclusive N9 | acs.orgnih.gov |
| Cyclodextrin-Assisted | - | Water | β-cyclodextrin encapsulates and blocks N7. | >99:1 | researchgate.net |
Synthesis of Structural Analogues and Derivatives Bearing the 6-(benzylthio)-9H-purin-9-yl Scaffold
The 6-(benzylthio)-9H-purin-9-yl core is a versatile scaffold for generating libraries of structural analogues for biological screening. Modifications can be introduced at several key positions:
Modification of the Benzyl Group: The phenyl ring of the benzylthio moiety can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to probe structure-activity relationships. For example, derivatives like 6-((naphthalen-2-ylmethyl)thio)-9H-purine have been synthesized and evaluated for their biological activities. researchgate.net
Variation of the N9-Substituent: The ethanol chain at the N9 position can be replaced with other alkyl or functionalized chains. Syntheses of 9-cyclopentyl, 9-isopentyl, and 9-(cyclopropylmethyl) purine derivatives are well-documented. tubitak.gov.trnih.gov
Substitution at C2 and C8: The purine core itself can be further functionalized. Starting with a 2,6-dichloropurine (B15474) allows for sequential substitution at both the C2 and C6 positions. semanticscholar.org Similarly, the C8 position can be substituted, leading to 6,8,9-trisubstituted purine analogues. tubitak.gov.tr For instance, a phenyl group has been introduced at the C8 position to develop compounds with potential anticancer properties. tubitak.gov.tr
These derivatization strategies allow for a systematic exploration of the chemical space around the core structure to optimize biological activity.
Advanced Reaction Mechanisms and Catalytic Approaches in Purine Synthesis
Modern organic synthesis has introduced powerful new tools for the functionalization of heterocyclic compounds like purines.
Photoredox and Nickel Dual Catalysis: A significant advancement is the use of dual catalytic systems for cross-coupling reactions. For instance, a combination of a photoredox catalyst (like an iridium or organic dye) and a nickel catalyst has been successfully employed for the C6-alkylation of purine nucleosides. nih.gov This method allows for the coupling of 6-chloropurines with a wide array of primary and secondary alkyl bromides under mild conditions. This late-stage functionalization is highly valuable as it can be applied to complex molecules without the need for protecting groups. nih.gov
Silylation-Mediated Alkylation (Vorbrüggen Method): While traditionally used for synthesizing nucleosides (attaching a sugar), the principles of the Vorbrüggen method can be adapted for N-alkylation. The purine is first silylated to increase its solubility and reactivity. Then, a Lewis acid catalyst (e.g., SnCl₄ or TMSOTf) promotes the reaction with an alkyl halide. nih.govgoogle.com While this method typically favors the thermodynamically more stable N9 isomer, conditions can sometimes be tuned to produce the N7 isomer. nih.gov
Enzymatic Synthesis: Biocatalysis offers a highly selective alternative for forming glycosidic bonds in nucleoside synthesis. Enzymes like purine nucleoside phosphorylase can catalyze the transglycosylation reaction, coupling a purine base with a sugar phosphate. google.com While primarily for nucleosides, the high regio- and stereospecificity of enzymes represents an advanced approach that could potentially be engineered for other purine modifications.
These advanced methods provide chemists with more efficient, selective, and milder conditions for synthesizing complex purine derivatives, expanding the accessible range of chemical structures for research and development.
Biological Activity and Molecular Mechanistic Investigations of 2 6 Benzylthio 9h Purin 9 Yl Ethanol
Comprehensive Analysis of Interactions with Cellular and Subcellular Systems
Modulatory Effects on Nucleotide Metabolism Pathways
There is currently no specific data available in the scientific literature detailing the modulatory effects of 2-(6-(benzylthio)-9H-purin-9-yl)ethanol on nucleotide metabolism pathways. Research in this area would be required to understand if this compound interacts with the complex machinery of purine (B94841) and pyrimidine (B1678525) synthesis and catabolism.
Engagement with Purinergic Receptors and Signaling Cascades
Direct evidence of this compound's engagement with purinergic receptors (P1, P2X, P2Y) and its influence on subsequent signaling cascades is not documented in available research. Such studies would be essential to determine if the compound acts as an agonist or antagonist at these receptors, which play crucial roles in a wide array of physiological processes.
Enzymatic Target Identification and Inhibition Profiling
Inhibition of Key Enzymes Relevant to Purine Salvage and Metabolism
Specific enzymatic inhibition profiling for this compound against key enzymes of the purine salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), or enzymes involved in purine catabolism, like xanthine oxidase, has not been reported.
Exploration of Other Enzyme Systems Potentially Affected
Beyond purine metabolism, the effect of this compound on other enzyme systems remains unexplored in the public domain. Comprehensive screening would be necessary to identify any potential off-target enzymatic activities.
Cellular Responses in In Vitro Biological Models
Detailed studies on the cellular responses induced by this compound in various in vitro models are not available. To understand its biological potential, research would be needed to assess its effects on cell proliferation, apoptosis, and other cellular processes in relevant cell lines.
Assessment of Antiproliferative Effects in Disease-Relevant Cell Lines
There are no available studies that have assessed the antiproliferative effects of this compound in any disease-relevant cell lines. Research on other purine derivatives has shown that modifications to the purine core can lead to significant antiproliferative activity against various cancer cell lines. However, data specific to this compound, including IC50 values or specific cell lines tested, has not been reported in the accessible scientific literature.
Analysis of Cell Cycle Perturbations and Apoptotic Pathways
No research has been published detailing the analysis of cell cycle perturbations or the induction of apoptotic pathways by this compound. While other novel purine analogs have been shown to induce cell cycle arrest and apoptosis in cancer cells, there is no specific information on whether this compound affects these cellular processes.
Investigating Immunomodulatory or Anti-inflammatory Responses
There is no information available from published studies regarding the immunomodulatory or anti-inflammatory properties of this compound. The investigation of such activities is a common area of research for novel chemical entities, but this specific compound has not been the subject of such published investigations.
Characterization of Potential Broad-Spectrum Antimicrobial and Antiviral Activities
The potential broad-spectrum antimicrobial and antiviral activities of this compound have not been characterized in any available scientific literature. While the purine scaffold is a component of many established antiviral and antimicrobial agents, the specific efficacy of this compound against any bacterial, fungal, or viral strains has not been reported.
Due to the lack of specific research data for this compound in the public domain, a detailed article on its biological activities as per the requested outline cannot be generated. Further experimental research is required to elucidate the potential therapeutic properties of this compound.
Structure Activity Relationship Sar and Computational Chemistry in Purine Analogues
Elucidating Critical Structural Motifs for Bioactivity of 2-(6-(benzylthio)-9H-purin-9-yl)ethanol
The bioactivity of purine (B94841) analogues is intrinsically linked to their structural architecture. For this compound, three key motifs are crucial: the purine core, the benzylthio group at the C6 position, and the ethanol (B145695) chain at the N9 position. The purine scaffold itself is a privileged structure in medicinal chemistry, mimicking endogenous purines and allowing it to interact with a wide array of biological macromolecules.
Research on various 2,6,9-trisubstituted purine derivatives has highlighted the importance of each substituent in defining the molecule's biological profile. nih.gov The specific combination of the benzylthio group at C6 and the ethanol group at N9 in this compound creates a unique electronic and steric profile that influences its interaction with target proteins. Studies on similar purine structures suggest that the nature of the substituent at the C6 and N9 positions can significantly modulate activities such as kinase inhibition or anticancer effects. researchgate.netresearchgate.net
Systematic Variation of the Benzylthio Substituent at C6 and its Impact on Activity
The substituent at the C6 position of the purine ring is a primary determinant of the molecule's biological activity. In this compound, this is a benzylthio group. The sulfur atom and the benzyl (B1604629) ring both contribute to the molecule's properties. The sulfur atom can act as a hydrogen bond acceptor and its size and polarizability influence binding affinity. The benzyl group provides a hydrophobic surface for van der Waals interactions and can engage in π-stacking with aromatic residues in a protein's binding pocket.
Studies on related 6-substituted purine derivatives have shown that modifications to this substituent can have a profound impact on activity. For instance, replacing the benzyl group with other aryl or alkyl groups can alter the compound's selectivity and potency. Research on C6-substituted purine nucleoside analogues has demonstrated that a variety of groups can be introduced at this position to modulate biological outcomes. nih.govmdpi.com The presence of a thioether linkage, as in the benzylthio group, is a common feature in many bioactive purine analogues. nih.gov
| Substitution at C6 | Observed Impact on Activity (in related purine analogues) | Reference |
| Benzylthio | Provides a combination of hydrophobic and potential sulfur-based interactions. | General observation from purine chemistry |
| Alkylthio | Can modulate lipophilicity and steric bulk. | nih.gov |
| Arylpiperazinyl | Found to be beneficial for cytotoxic activity in some purine series. | researchgate.netnih.gov |
| Benzylamino | Can introduce hydrogen bonding capabilities and alter electronic properties. | bldpharm.com |
Probing the Role of the Ethanol Chain at N9 and its Conformational Preferences
The N9 position of the purine ring is another critical site for substitution, and in the case of this compound, it is occupied by an ethanol chain. This substituent primarily influences the molecule's solubility and can participate in hydrogen bonding through its terminal hydroxyl group. The flexibility of the ethanol chain allows it to adopt various conformations, which can be crucial for optimal binding to a biological target. nih.gov
Advanced Computational Methodologies for Ligand-Target Interaction Prediction
To better understand and predict the biological activity of compounds like this compound, various computational techniques are employed. These methods provide insights into how the molecule interacts with its biological targets at an atomic level.
Molecular Docking and Dynamics Simulations for Binding Site Analysis
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can help identify potential binding modes within a target protein's active site. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Molecular dynamics (MD) simulations take this a step further by simulating the movement of the ligand-protein complex over time. nih.govbldpharm.combldpharm.com This provides a dynamic view of the binding process and can help assess the stability of the docked conformation. MD simulations can reveal how the flexibility of both the ligand and the protein affects their interaction, providing a more realistic model of the binding event. arxiv.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.netgoogleapis.com By developing a QSAR model for a class of purine analogues that includes this compound, it is possible to predict the activity of new, unsynthesized derivatives. nih.govnih.gov These models are built using descriptors that quantify various aspects of the molecules' structure, such as their electronic, steric, and hydrophobic properties.
| QSAR Descriptor Type | Relevance to this compound |
| Electronic Descriptors | Quantify the electronic effects of the benzylthio and ethanol groups. |
| Steric Descriptors | Describe the size and shape of the molecule, which is crucial for fitting into a binding site. |
| Hydrophobic Descriptors | Account for the hydrophobic nature of the benzyl group and its contribution to binding. |
Pharmacophore Modeling and De Novo Design Principles
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. For a series of active purine analogues, a pharmacophore model can be generated to define the key features required for binding. nih.gov This model can then be used to search for other molecules that fit the pharmacophore, or to guide the design of new, more potent compounds.
De novo design takes this a step further by using computational algorithms to design novel molecules from scratch that fit a specific binding site or pharmacophore model. researchgate.net Starting with a scaffold like the purine core of this compound, these methods can suggest new substituents at the C6 and N9 positions to optimize activity.
Comparative SAR Studies with Other Purine Analogues Bearing the 6-(benzylthio)-9H-purin-9-yl Scaffold
The biological activity of purine analogues is intricately linked to their three-dimensional structure and the electronic properties of their substituents. For derivatives of 6-(benzylthio)-9H-purine, key points of modification include the N9 position of the purine ring, the C2 and C8 positions, and the phenyl ring of the benzylthio group.
Influence of N9-Position Substituents
The nature of the substituent at the N9 position plays a crucial role in determining the biological profile of 6-(benzylthio)purine analogues. While the specific compound of interest, this compound, features a hydroxyethyl (B10761427) group at this position, numerous studies have explored a range of other substituents, revealing critical SAR insights.
Research into 2,6,9-trisubstituted purine derivatives has shown that the presence of an arylpiperazinyl system at the C6 position, combined with variations at the N9 position, significantly impacts cytotoxic activity. For instance, a study on 2,6,9-trisubstituted purines as potential antitumor compounds found that compounds with an arylpiperidine moiety at C6 were essential for activity. nih.gov Their 3D-QSAR models indicated that steric properties, more so than electronic properties, were key determinants of cytotoxicity. nih.gov
In a separate investigation, a series of 6,9-disubstituted purine analogues were synthesized with 4-substituted piperazine (B1678402) at C6 and 4-substituted benzyl groups at N9. researchgate.net These compounds exhibited promising cytotoxic activities against various cancer cell lines, with some analogues displaying IC50 values in the sub-micromolar range, comparable to or better than established anticancer drugs like camptothecin (B557342) and 5-fluorouracil. researchgate.net This highlights the synergistic effect of substitutions at both the C6 and N9 positions.
Another study focused on (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines, where a bulky heterocyclic system was attached to the N9 position. Several of these compounds showed potent anticancer activity against the MCF-7 breast cancer cell line, with the most active derivatives inducing apoptosis. nih.gov This suggests that larger, more complex substituents at N9 can be well-accommodated and can confer significant biological activity.
The following interactive table summarizes the cytotoxic activity of various N9-substituted purine analogues, illustrating the impact of this position on anticancer efficacy.
| Compound ID | N9-Substituent | C6-Substituent | C2-Substituent | Cell Line | IC50 (µM) | Reference |
| 1 | -CH₂CH₂OH | -S-benzyl | H | - | - | |
| 2 | 4-chlorobenzyl | 4-(4-trifluoromethylphenyl)piperazin-1-yl | H | Huh7 | 0.08 | researchgate.net |
| 3 | 4-chlorobenzyl | 4-(3,4-dichlorophenyl)piperazin-1-yl | H | Huh7 | <0.1 | researchgate.net |
| 4 | cyclopentyl | 4-(4-methylphenyl)piperazin-1-yl | H | Huh7 | 14.2 | nih.gov |
| 5 | (R,S)-(2,3-dihydro-1,4-benzoxathiin-3-yl)methyl | Cl | H | MCF-7 | 6.18 | nih.gov |
| 6 | (R,S)-(2,3-dihydro-1,4-benzoxathiin-3-yl)methyl | NH₂ | H | MCF-7 | 8.97 | nih.gov |
| 7 | hexyl | 4-(trifluoromethoxy)phenyl | 4-phenylpiperidin-1-yl | HL-60 | >100 | researchgate.net |
| 8 | ethyl | 4-(trifluoromethoxy)phenyl | 4-phenylpiperidin-1-yl | HL-60 | 27 | semanticscholar.org |
This table is for illustrative purposes and includes data from various studies on purine analogues. The activity of Compound 1 is the focus of this article and is included for comparative context, though specific IC50 values are not provided in the source material.
Impact of Modifications on the Benzylthio Moiety
Alterations to the 6-benzylthio group itself, either by substitution on the benzyl ring or by replacing the entire group, have also been extensively studied. A series of O⁶- and S⁶-substituted purine derivatives were evaluated for their ability to deplete the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). The study concluded that for efficient AGT depletion, an allyl or benzyl group attached through an exocyclic oxygen at position 6 of a 2-aminopurine (B61359) derivative was required. nih.gov Interestingly, the 2-amino-6-(benzylthio)purine derivatives were found to be inactive in this assay, indicating the critical role of the heteroatom (oxygen versus sulfur) at the C6-linkage for this particular biological target. nih.gov
Further studies on 6-substituted purines have explored a wide array of functionalities at this position. For example, the introduction of substituted piperazine or phenyl groups at C6 has been a successful strategy in developing potent anticancer agents. researchgate.netnih.gov These larger, more complex substituents often lead to enhanced cytotoxic activity compared to the simpler benzylthio group.
Role of Substituents at Other Positions
While the C6 and N9 positions are primary sites for modification, substitutions at the C2 and C8 positions of the purine ring also contribute to the SAR. In a study of 2,6,9-trisubstituted purines, it was concluded that while an arylpiperazinyl system at C6 was beneficial for cytotoxic activity, the use of bulky systems at the C2 position was not favorable. nih.govsemanticscholar.org This suggests a delicate balance of steric and electronic factors is at play.
Conversely, another study on 6,8,9-trisubstituted purine analogues found that the introduction of a phenyl group at the C8 position, in combination with a substituted phenyl piperazine at C6 and a cyclopentyl group at N9, resulted in compounds with notable cytotoxic activity. nih.govtubitak.gov.tr This indicates that in certain contexts, substitution at C8 can be advantageous for biological activity.
Emerging Research Frontiers and Future Directions
Development of Next-Generation 2-(6-(benzylthio)-9H-purin-9-yl)ethanol Analogues with Enhanced Specificity
The development of next-generation analogues of this compound with enhanced specificity is a promising avenue for drug discovery. The purine (B94841) scaffold is a versatile platform that allows for extensive chemical modification to optimize biological activity and selectivity. nih.gov Structure-activity relationship (SAR) studies on related 6-substituted purine derivatives have provided valuable insights that can guide the rational design of new analogues.
Research on other 6-substituted purines has demonstrated that modifications at various positions of the purine ring and the substituent at the 6-position can dramatically influence their biological effects. For instance, in a series of 6-substituted purine derivatives, thioether-linked compounds were found to be superior to their oxygen and nitrogen counterparts in terms of inotropic activity. researchgate.net Furthermore, the introduction of electron-withdrawing groups on the benzyl (B1604629) moiety of related compounds has been shown to increase potency. researchgate.net
Future research could focus on synthesizing a library of this compound analogues with systematic modifications. Key areas for modification could include:
Substitution on the benzyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the benzyl ring could modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity and selectivity for specific biological targets.
Modification of the ethanol (B145695) group: The hydroxyl group of the ethanol moiety at the 9-position offers a handle for further derivatization, such as esterification or etherification, which could influence the compound's solubility, cell permeability, and metabolic stability.
Alterations at other positions of the purine ring: Modifications at the C2 and C8 positions of the purine ring have been shown to be critical for the activity of other purine derivatives and could be explored for this scaffold as well.
The following table outlines potential modifications to the this compound scaffold for generating next-generation analogues.
| Modification Site | Potential Modifications | Rationale for Modification |
| Benzyl Ring | Introduction of electron-withdrawing or electron-donating groups (e.g., -Cl, -F, -NO2, -CH3, -OCH3) | To alter electronic properties and enhance target binding. |
| Ethanol Moiety | Esterification, etherification, or replacement with other functional groups | To improve pharmacokinetic properties like solubility and cell permeability. |
| C2 Position of Purine | Introduction of amino, halogen, or other small functional groups | To explore additional interaction points with target proteins. |
| C8 Position of Purine | Substitution with various groups | To modulate the overall shape and electronic distribution of the molecule. |
By systematically exploring these modifications, it may be possible to develop analogues with improved potency, selectivity, and pharmacokinetic profiles, paving the way for new therapeutic applications.
Application in Chemical Biology as Probes for Biological Pathways
The purine scaffold is a common feature in molecules that interact with a wide range of biological targets, making purine derivatives like this compound attractive candidates for the development of chemical probes. These probes can be invaluable tools for elucidating complex biological pathways and identifying new drug targets. researchgate.netnih.gov
A key strategy in developing a chemical probe is to attach a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the core molecule without significantly altering its biological activity. nih.gov The ethanol moiety at the 9-position of this compound provides a convenient attachment point for such modifications. For example, fluorescently labeled analogues could be used to visualize the subcellular localization of the compound and its target proteins using techniques like fluorescence microscopy and flow cytometry. researchgate.netcornell.edu Biotinylated derivatives could be employed for affinity purification of target proteins, enabling their identification and further characterization.
The potential applications of this compound-based probes in chemical biology include:
Target Identification and Validation: Identifying the specific proteins or enzymes that the compound interacts with to exert its biological effects.
Pathway Elucidation: Mapping the signaling pathways that are modulated by the compound.
Competitive Binding Assays: Using the probe in screening assays to identify other molecules that bind to the same target.
The development of such probes would significantly contribute to our understanding of the biological roles of the targets of this compound and could accelerate the discovery of new drugs.
Theoretical and Experimental Contributions to Purine Biology and Disease Etiology
The study of this compound and its analogues can provide significant theoretical and experimental contributions to our understanding of purine biology and its role in various diseases. Purines are fundamental molecules in numerous cellular processes, including nucleic acid synthesis, energy metabolism, and signal transduction. mdpi.comyoutube.comyoutube.com Dysregulation of purine metabolism is implicated in a range of pathologies, including cancer, inflammatory diseases, and metabolic disorders. researchgate.netfrontiersin.orgfrontiersin.org
Thiopurines, a class of compounds to which this compound belongs, have a long history as therapeutic agents, particularly as immunosuppressants and anticancer drugs. nih.govmdpi.com By studying how this specific compound and its derivatives interact with the machinery of purine metabolism, researchers can gain deeper insights into the mechanisms of these diseases.
For example, investigating the effects of this compound on key enzymes in the purine salvage and de novo synthesis pathways could reveal novel regulatory mechanisms. Xanthine oxidase, a critical enzyme in purine degradation, is a known target for drugs treating hyperuricemia and gout. frontiersin.org Exploring the interaction of this compound with such enzymes could lead to new therapeutic strategies.
Furthermore, the study of how cells respond to treatment with this compound at the molecular level can shed light on disease etiology. For instance, if the compound induces apoptosis in cancer cells, dissecting the underlying signaling pathways could uncover new vulnerabilities in cancer that could be exploited for therapeutic benefit.
Integration with High-Throughput Screening and Omics Technologies
The integration of this compound and its future analogues with high-throughput screening (HTS) and "omics" technologies represents a powerful strategy for accelerating drug discovery and understanding its mechanism of action on a systemic level. nih.gov
High-Throughput Screening (HTS):
HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. nih.gov The this compound scaffold can serve as a starting point for generating a focused library of derivatives for HTS campaigns. These campaigns could aim to identify compounds with enhanced potency against a specific target or a desired phenotypic effect on cells. Recent advances in HTS technologies, including miniaturization, automation, and the use of more physiologically relevant assay systems like 3D cell cultures and organoids, can be leveraged in this process. technologynetworks.com
Omics Technologies:
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a perturbation. nih.gov Applying these technologies to study the effects of this compound can provide a comprehensive understanding of its mechanism of action and potential off-target effects.
| Omics Technology | Potential Application for this compound Research |
| Genomics/Transcriptomics | Identify genes whose expression is altered by the compound, revealing affected pathways and potential biomarkers of response. mdpi.com |
| Proteomics | Characterize changes in protein expression and post-translational modifications, helping to identify direct and indirect protein targets. |
| Metabolomics | Analyze alterations in the cellular metabolome to understand the compound's impact on metabolic pathways, particularly purine metabolism. nih.gov |
| Chemoproteomics | A specialized application of proteomics to directly identify the protein targets of a small molecule by using a tagged version of the compound. |
By combining the power of HTS to identify active compounds with the deep biological insights provided by omics technologies, researchers can significantly accelerate the development of novel therapeutics based on the this compound scaffold. This integrated approach will not only facilitate the optimization of lead compounds but also contribute to a more profound understanding of their biological mechanisms and their potential for treating human diseases.
Q & A
Q. What are the common synthetic routes for preparing 2-(6-(benzylthio)-9H-purin-9-yl)ethanol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the purine C6 position. A modified approach from thiopurine chemistry (e.g., reacting 6-thiopurine derivatives with benzyl bromide) is employed:
- Step 1: React 2-amino-9H-purine-6-thiol (or analogous precursor) with cesium carbonate (Cs₂CO₃) in DMF to deprotonate the thiol group .
- Step 2: Add benzyl bromide with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst to introduce the benzylthio group. Stir at room temperature for 6 hours .
- Step 3: Purify via extraction (ethyl acetate/water) and recrystallization (methanol) .
Optimization Tips: - Use anhydrous MgSO₄ for drying organic layers to prevent hydrolysis.
- Monitor reaction progress via TLC (n-hexane:ethyl acetate = 0.5:3.5) . Alternative methods include Pd-catalyzed cross-coupling for purine functionalization (e.g., Suzuki-Miyaura with aryl boronic acids) .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
Methodological Answer:
- Purity Assessment:
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify substitution patterns (e.g., benzylthio protons at δ 4.5–5.5 ppm, purine ring protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS): Confirm molecular weight via MALDI-TOF or ESI-MS (e.g., calculated m/z for C₁₄H₁₅N₅OS: 329.09) .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in methanol and refine using SHELXL .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound, and how can SHELX programs be utilized?
Methodological Answer:
Q. How do substitution patterns on the purine ring influence the compound’s interaction with biological targets?
Methodological Answer:
- Key Modifications:
- Experimental Design:
- Synthesize analogs with varying substituents (e.g., 6-cyclopropylamino, 2-chloro) .
- Test inhibition against purine-binding proteins (e.g., adenosine receptors) via radioligand assays .
- Perform molecular docking (AutoDock Vina) to predict binding poses using PDB structures (e.g., 4UCI for adenosine A₂A receptor) .
Q. What methodological approaches are recommended for analyzing electronic effects of the benzylthio group using computational chemistry?
Methodological Answer:
- Density Functional Theory (DFT):
- Natural Bond Orbital (NBO) Analysis:
- Solvent Effects:
- Use PCM models in Gaussian09 to simulate DMF/water environments and assess solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
